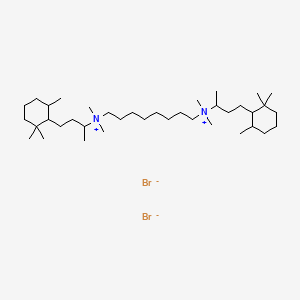

Ammonium, octamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide

Description

Ammonium, octamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) is a quaternary ammonium salt characterized by its complex structure, featuring an octamethylene (8-carbon) chain linking two dimethylammonium groups. Each ammonium center is attached to a branched propyl substituent bearing a 2,2,6-trimethylcyclohexyl moiety, contributing to its steric bulk and lipophilicity. Such compounds are often employed as intermediates in organic synthesis or surfactants due to their cationic nature and structural versatility .

Properties

CAS No. |

66968-03-4 |

|---|---|

Molecular Formula |

C38H78Br2N2 |

Molecular Weight |

722.8 g/mol |

IUPAC Name |

8-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]octyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dibromide |

InChI |

InChI=1S/C38H78N2.2BrH/c1-31-21-19-27-37(5,6)35(31)25-23-33(3)39(9,10)29-17-15-13-14-16-18-30-40(11,12)34(4)24-26-36-32(2)22-20-28-38(36,7)8;;/h31-36H,13-30H2,1-12H3;2*1H/q+2;;/p-2 |

InChI Key |

OAJHOZAEYAJYBU-UHFFFAOYSA-L |

Canonical SMILES |

CC1CCCC(C1CCC(C)[N+](C)(C)CCCCCCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, octamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) typically involves a multi-step processThe final step involves the quaternization of the nitrogen atoms with dimethyl groups and the addition of bromide ions to form the dibromide salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of specialized reactors and purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ammonium, octamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromide ions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction may alter the oxidation state of the compound.

Scientific Research Applications

Ammonium, octamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ammonium, octamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially altering the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other bis-quaternary ammonium salts, differing primarily in chain length, substituents, and hydration status. Key analogs include:

Hexamethylene Analog

Ammonium, hexamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate) (CAS 72017-47-1) features a shorter hexamethylene (6-carbon) chain and a cyclohexenyl substituent instead of a cyclohexyl group. Its molecular formula (C₃₆H₇₀Br₂N₂) and hydrate status distinguish it from the target compound.

Trimethylene Analog

Ammonium, trimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) (CID 48076) has a trimethylene (3-carbon) linker, resulting in a smaller molecular formula (C₃₃H₆₈N₂). Collision cross-section (CCS) predictions for this compound (228–239 Ų for [M+H]⁺ adducts) suggest compact geometry compared to longer-chain analogs. The reduced chain length may limit its utility in applications requiring flexible spacers .

Phosphonoamino-Substituted Octamethylene Analog

Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) (CAS 20021-06-1) shares the octamethylene chain but replaces cyclohexyl groups with phosphonoaminoethyl substituents.

Data Tables

Table 1: Structural and Physical Comparison

Table 2: Predicted Collision Cross-Sections (CID 48076)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 493.54552 | 228.4 |

| [M+Na]⁺ | 515.52746 | 238.0 |

| [M+NH₄]⁺ | 510.57206 | 239.9 |

Key Findings

- Chain Length: Longer chains (e.g., octamethylene vs.

- Substituents: Cyclohexyl groups confer hydrophobicity, whereas phosphonoamino groups enable polar interactions, broadening application scope .

- Hydration : Hydrated forms (e.g., CAS 72017-47-1) improve solubility but may reduce thermal stability compared to anhydrous salts .

- Analytical Behavior : CCS values correlate with adduct type and molecular compactness, aiding mass spectrometry characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.